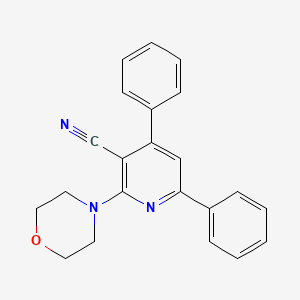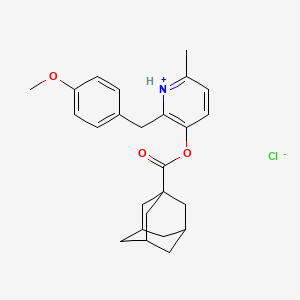
3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family, which has been extensively studied for their biological and pharmacological properties.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole is not fully understood. However, research has suggested that this compound exerts its biological effects by inhibiting various enzymes and pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that this compound exerts various biochemical and physiological effects in the body. Some of these effects include:
1. Antimicrobial activity: this compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
2. Anticancer activity: Research has demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
3. Anti-inflammatory activity: Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, some limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the research of 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole. Some of these directions include:
1. Development of novel derivatives: Researchers can synthesize novel derivatives of this compound to improve its biological activity and selectivity.
2. Pharmacokinetic studies: Further studies are needed to investigate the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various diseases, such as cancer and infectious diseases.
In conclusion, this compound is a chemical compound that has shown promising potential in various fields of scientific research. Its potent biological activity and ease of synthesis make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
合成方法
The synthesis of 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods involves the reaction of 4-chlorobenzohydrazide with 2-methyl-3-furoic acid in the presence of phosphorous oxychloride. The resulting product is then cyclized with hydrazine hydrate to yield this compound.
科学研究应用
3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. Some of these applications include:
1. Antimicrobial activity: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
2. Anticancer activity: Research has demonstrated that this compound has potential anticancer activity by inhibiting the growth of cancer cells.
3. Anti-inflammatory activity: Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c1-8-11(6-7-17-8)13-15-12(16-18-13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHJOFHZNYBJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)

![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)
![N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)
![1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680514.png)